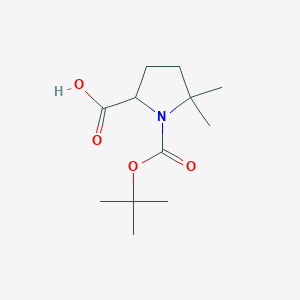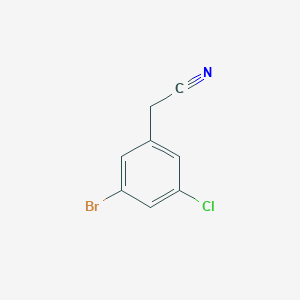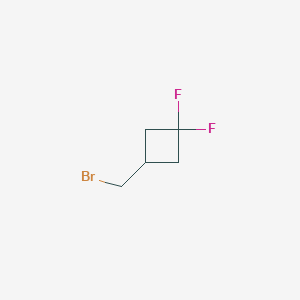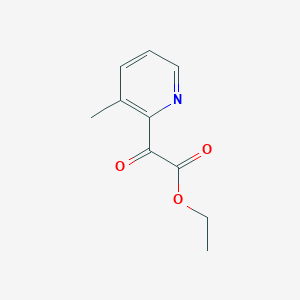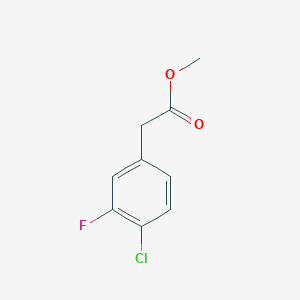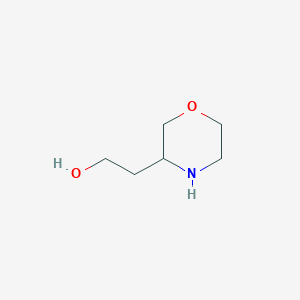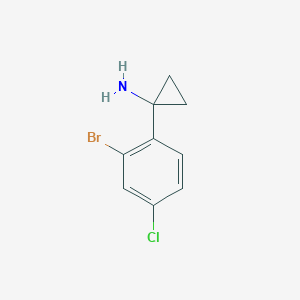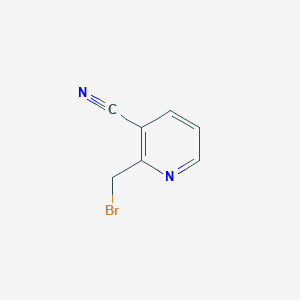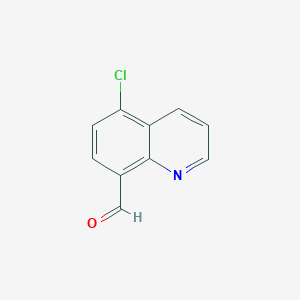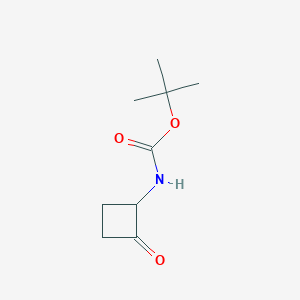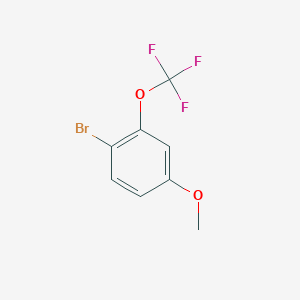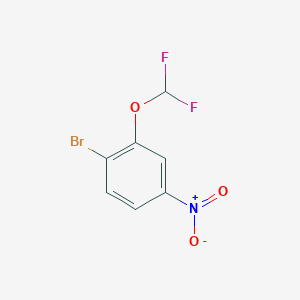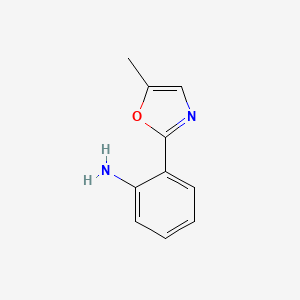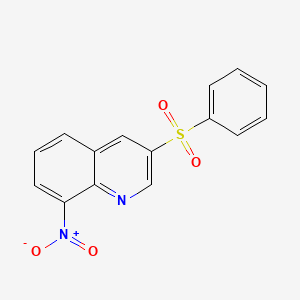
3-(苯磺酰基)-8-硝基喹啉
描述
3-(Benzenesulfonyl)-8-nitroquinoline is a useful research compound. Its molecular formula is C15H10N2O4S and its molecular weight is 314.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Benzenesulfonyl)-8-nitroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Benzenesulfonyl)-8-nitroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
席夫碱合成
3-(苯磺酰基)-8-硝基喹啉: 可用于合成席夫碱,席夫碱是一类具有广泛应用的化合物,由于其稳定性和配位性质。 这些碱因其作为更安全的治疗剂的潜在用途而特别引人注目 .
金属配合物的形成
该化合物可以作为配体形成金属配合物。 分子中硝基和磺酰基的存在可能允许独特的配位化学,可能导致开发具有多种应用的新型金属亚胺,包括催化和药物 .
生物活性
3-(苯磺酰基)-8-硝基喹啉 的结构特征使其成为探索生物活性的候选者。 从这些化合物衍生的席夫碱已被证明具有多种生物活性,包括抗菌、抗真菌和抗癌活性 .
药物应用
由于席夫碱及其金属配合物的潜在生物活性,3-(苯磺酰基)-8-硝基喹啉 可以被研究其药物应用。 它可能作为合成具有增强活性和更安全应用特征的化合物的先驱 .
分析化学
在分析化学中,该化合物的衍生物可用作衍生化试剂,用于测定环境样品中的各种胺。 这种应用对于监测污染物和确保水安全至关重要 .
有机合成
该化合物可以参与有机合成反应,例如由非取代吲哚形成恶吲哚。 该反应对于合成具有药物化学应用的复杂有机分子具有重要意义 .
催化
3-(苯磺酰基)-8-硝基喹啉: 可能会在催化中找到用途,尤其是在涉及格氏试剂的反应中。 化合物中的磺酰基可以促进有机转化催化剂的形成 .
光学材料和传感器
从3-(苯磺酰基)-8-硝基喹啉 衍生的席夫碱的独特电子性质可能使其适用于开发光学材料和传感器。 这些应用对于电子和检测系统技术的进步至关重要 .
属性
IUPAC Name |
3-(benzenesulfonyl)-8-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4S/c18-17(19)14-8-4-5-11-9-13(10-16-15(11)14)22(20,21)12-6-2-1-3-7-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIJASKGJCBCHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C(=C2)C=CC=C3[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10698891 | |
| Record name | 3-(Benzenesulfonyl)-8-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10698891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
607743-07-7 | |
| Record name | 3-(Benzenesulfonyl)-8-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10698891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details















Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

